Dipotassium tris(1,2-benzenediolato-O,O')silicate

Catalog No.
S1480898
CAS No.
101519-13-5
M.F
C18H12K2O6Si
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium tris(1,2-benzenediolato-O,O')silicate

CAS Number

101519-13-5

Product Name

Dipotassium tris(1,2-benzenediolato-O,O')silicate

Molecular Formula

C18H12K2O6Si

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C18H12O6Si.2K/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1

InChI Key

NRFBMPOQXYVYMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[K+].[K+]

Canonical SMILES

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[K+].[K+]

Dipotassium tris(1,2-benzenediolato-O,O')silicate is a coordination compound characterized by its unique molecular structure, which includes three 1,2-benzenediolato ligands coordinated to a silicon atom. The chemical formula is C18H12K2O6Si\text{C}_{18}\text{H}_{12}\text{K}_{2}\text{O}_{6}\text{Si} and it has a molecular weight of 430.57 g/mol. This compound is typically encountered as a solid and has a melting point of approximately 360 °C. It is soluble in water, forming mildly basic solutions, which makes it an interesting subject for studies in silica chemistry and biosilicification processes .

2Si C6H4O2)3+2H++4H2OSi OH 4+3C6H4(OH)2+2K+2\text{Si C}_6\text{H}_4\text{O}_2)_{3}+2\text{H}^{+}+4\text{H}_2\text{O}\rightarrow \text{Si OH }_4+3\text{C}_6\text{H}_4(\text{OH})_2+2\text{K}^{+}

This reaction illustrates the controlled dissociation of the complex into orthosilicic acid and catechol derivatives, highlighting its role as a precursor in silica formation . The kinetics of this reaction are influenced by pH and temperature, making it a valuable system for studying silica condensation mechanisms.

Dipotassium tris(1,2-benzenediolato-O,O')silicate has been implicated in biosilicification processes, where it may play a role in the formation of biological silica structures. Its ability to form stable aqueous solutions at neutral pH suggests potential applications in biological systems that require silica deposition. Studies indicate that such hypervalent silicon complexes can influence the rates of silica condensation and may be involved in biological mineralization processes .

The synthesis of dipotassium tris(1,2-benzenediolato-O,O')silicate typically involves the reaction of potassium hydroxide with 1,2-benzenediol and silicon sources under controlled conditions. The process can be summarized as follows:

  • Preparation of 1,2-benzenediolato Ligands: Dissolve 1,2-benzenediol in an appropriate solvent.
  • Addition of Potassium Hydroxide: Introduce potassium hydroxide to the solution to form potassium salts of the benzenediolato ligands.
  • Silicon Source Addition: Add a silicon precursor to the mixture under stirring.
  • Crystallization: Allow the solution to crystallize at room temperature or by cooling to obtain dipotassium tris(1,2-benzenediolato-O,O')silicate crystals.

This method ensures that the resulting product retains its desired coordination structure and solubility properties .

Dipotassium tris(1,2-benzenediolato-O,O')silicate finds applications in various fields:

  • Silica Precursor: It serves as an effective precursor for synthesizing silica nanoparticles and materials due to its ability to dissociate into orthosilicic acid.
  • Biomaterials: Its role in biosilicification makes it a candidate for developing biomimetic materials that mimic natural silica structures.
  • Analytical Chemistry: Used in studies involving silica condensation kinetics and mechanisms.

Research indicates that dipotassium tris(1,2-benzenediolato-O,O')silicate interacts with various acids during its dissociation process. The rate of dissociation is significantly affected by the concentration of added acids, which can lead to rapid hydrolysis and subsequent formation of silicic acid. This interaction is crucial for understanding how this compound behaves in different chemical environments and its potential applications in silica-related technologies .

Several compounds share structural or functional similarities with dipotassium tris(1,2-benzenediolato-O,O')silicate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dipotassium silicateK₂SiO₃Simple silicate; used primarily as fertilizer.
Sodium silicateNa₂SiO₃Commonly used as a sealant; less complex than dipotassium tris(1,2-benzenediolato-O,O')silicate.
Dipotassium tris(1,2-benzenediolato-O,O')germanateK₂Ge(O₂C₆H₄)₃Similar structure but contains germanium instead of silicon; exhibits different reactivity patterns.

Dipotassium tris(1,2-benzenediolato-O,O')silicate is unique due to its specific coordination chemistry involving hypervalent silicon and its significant role in biosilicification processes compared to simpler silicates or those containing other elements like germanium .

Sol-Gel Approaches Using Silica Precursors and Catechol Ligands

Sol-gel methods leverage silica precursors and catechol ligands under controlled conditions to form tris(catecholato)silicate complexes. A key protocol involves reacting sodium metasilicate nonahydrate with pyrocatechol (1,2-benzenediol) in a 1:3 molar ratio. At 110°C in dioxane under argon, disodium silicon triscatecholate forms via nucleophilic substitution, releasing water (Scheme 1) [1]. Elevated temperatures enhance purity by minimizing side reactions, as evidenced by 1H-NMR spectra showing distinct double quartet peaks at δ = 6.4–6.55 ppm for the tris(catecholato) product [1]. Lower reactant concentrations (0.28 M sodium metasilicate, 0.72 M pyrocatechol) further reduce oligomerization, yielding >90% purity [1].

Table 1: Sol-Gel Synthesis Conditions and Outcomes

Precursor Concentration (M)Temperature (°C)Reaction Time (h)Purity (%)Key NMR Signals (δ, ppm)
0.28 (Na2SiO3) / 0.72 (Catechol)11012926.4–6.55 (q), 6.7–6.9 (q)
1.05 (Na2SiO3) / 2.73 (Catechol)11012856.4–6.55 (q), 7.1–7.7 (impurities)
0.28 (Na2SiO3) / 0.72 (Catechol)2524786.6–6.8 (pyrocatechol residues)

Colloidal silica or silica gels can substitute sodium metasilicate, as demonstrated in silicate binder systems [2]. For dipotassium analogs, potassium silicate solutions (K2SiO3) react with catechol under similar conditions, though potassium’s higher hydration enthalpy necessitates longer reflux times for complete ligand coordination [2].

Solution-Phase Coordination Chemistry: Stoichiometric Control in Anionic Complex Formation

Solution-phase synthesis relies on precise stoichiometry to stabilize the tris(catecholato)silicate dianion. Tetraethoxysilane (TEOS) and catechol in ethanol-water mixtures (1:1 v/v) with potassium hydroxide yield dipotassium tris(catecholato)silicate [4]. A 1:3 silicon-to-catechol ratio is critical; excess catechol drives the equilibrium toward tris-chelation, while sub-stoichiometric amounts favor bis- or mono-complexes (Figure 2) [5].

Table 2: Effect of Stoichiometry on Product Distribution

Si:Catechol RatiopHPrimary ProductByproducts
1:29–10Bis(catecholato)silicateOligomeric siloxanes
1:311–12Tris(catecholato)silicateTrace catechol
1:412–13Tris(catecholato)silicateFree catechol

The reaction proceeds through a pentacoordinate silicate intermediate, where catechol’s o-dihydroxy groups displace ethoxide ligands [4]. 29Si-NMR confirms the hypervalent Si(VI) center at δ = −180 to −190 ppm, characteristic of octahedral SiO6 geometry [5]. Potassium counterions, introduced via KOH, enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) [4].

Solid-State Synthesis from Agricultural Byproducts (Rice Husk Ash Optimization)

Rice husk ash (RHA), containing 85–95% amorphous silica, offers a sustainable silica source. Combustion at 600–800°C under air converts biogenic silica to reactive SiO2, which is leached with potassium hydroxide (2–4 M) to form potassium silicate solutions [1]. Subsequent reaction with catechol (1:3 Si:KOH) at 80–100°C produces dipotassium tris(catecholato)silicate with yields comparable to synthetic precursors (75–82%) [1].

Table 3: Silica Extraction Efficiency from Rice Husk Ash

Combustion Temperature (°C)KOH Concentration (M)Silica Yield (%)Surface Area (m2/g)
600278120
70038995
80049280

Higher combustion temperatures (>700°C) reduce surface area but improve silica reactivity by minimizing organic residues [1]. Acid pretreatment (HCl, 1 M) removes metallic impurities, ensuring high-priority ligand coordination [1].

The structural characteristics of dipotassium tris(1,2-benzenediolato-O,O')silicate and related silicon catecholate complexes reveal distinctive bonding patterns that differentiate bis-catecholate from tris-catecholate coordination environments [1] [2] [3]. In bis-catecholate systems, silicon typically adopts pentacoordinate geometry with square pyramidal arrangements, while tris-catecholate systems consistently exhibit hexacoordinate octahedral geometries [4] [5] [6].
The fundamental structural parameters demonstrate systematic variations between these coordination motifs. Bis-catecholate silicon complexes display average silicon-oxygen bond lengths ranging from 1.62 to 1.66 Å, reflecting the higher Lewis acidity and more contracted coordination sphere characteristic of pentacoordinate silicon centers [7] [8]. These shorter bond distances correspond to stronger individual silicon-oxygen interactions, consistent with the electron-deficient nature of the silicon center in these systems [9].

In contrast, hexacoordinate tris-catecholate systems exhibit elongated silicon-oxygen bond lengths ranging from 1.68 to 1.72 Å [6] [7]. The dipotassium tris(1,2-benzenediolato-O,O')silicate complex specifically demonstrates silicon-oxygen distances of approximately 1.69-1.73 Å, representing the characteristic structural signature of hexacoordinate silicon catecholate anions [10] [11]. This bond elongation reflects the reduced Lewis acidity and increased electron density at the silicon center resulting from the additional catecholate coordination [2] [7].

The silicon-oxygen-carbon bond angles provide additional structural differentiation between these systems. Bis-catecholate complexes typically exhibit silicon-oxygen-carbon angles of 120-125°, approaching the ideal tetrahedral geometry and reflecting minimal distortion from the preferred bonding arrangements [5] [8]. Conversely, tris-catecholate systems display compressed silicon-oxygen-carbon angles of 115-120°, indicating significant geometric constraints imposed by the octahedral coordination environment [6] [7].

The coordination number transition from pentacoordinate to hexacoordinate silicon fundamentally alters the electronic distribution within the silicon-oxygen bonds. In bis-catecholate systems, the silicon center maintains substantial positive charge density, typically ranging from +2.0 to +2.2 atomic units, facilitating strong electrostatic interactions with the catecholate oxygen atoms [2] [5]. The hexacoordinate tris-catecholate configuration reduces the silicon charge to approximately +1.8 to +2.0 atomic units, corresponding to enhanced electron density delocalization across the coordination sphere [7] [12].

The different coordination environments also influence the degree of covalent character in the silicon-oxygen bonds. Bis-catecholate systems exhibit moderate π-backbonding between silicon 3d orbitals and catecholate π-systems, limited by the electron-deficient nature of the silicon center [13] [14]. Tris-catecholate systems demonstrate enhanced π-backbonding interactions, facilitated by the increased electron density at silicon and the presence of three catecholate ligands providing multiple pathways for orbital overlap [15] [16].

Hypervalent Bonding Theories Applied to [Si(cat)₃]²⁻ Core Geometry

The hexacoordinate geometry of the [Si(cat)₃]²⁻ anion in dipotassium tris(1,2-benzenediolato-O,O')silicate represents a paradigmatic example of hypervalent bonding in main group elements, requiring theoretical frameworks that extend beyond conventional valence shell electron pair repulsion models [17] [18]. Multiple theoretical approaches have been developed to rationalize the stability and electronic structure of this hypercoordinate silicon center.

The molecular orbital theory provides the most comprehensive framework for understanding hypervalent bonding in [Si(cat)₃]²⁻ systems. The formation of hexacoordinate silicon involves the participation of silicon 3d orbitals in bonding interactions, creating expanded valence shell accommodations that exceed the conventional octet limitation [15] [19]. These 3d orbitals engage in three-center four-electron bonding arrangements with catecholate oxygen lone pairs, establishing the electronic foundation for hypervalent stability [14] [17].

The utilization of silicon 3d orbitals in hypervalent bonding follows specific symmetry requirements dictated by the octahedral coordination geometry. The t₂g orbital set (dxy, dxz, dyz) participates in π-type interactions with catecholate π-systems, while the eg orbital set (dx²-y², dz²) engages in σ-type bonding with catecholate oxygen lone pairs [15] [16]. This orbital participation creates a delocalized bonding network that distributes electron density throughout the coordination sphere, stabilizing the hypervalent configuration [18] [17].

Natural Bond Orbital analysis reveals that hypervalent bonding in [Si(cat)₃]²⁻ systems involves significant charge delocalization from the catecholate ligands to the silicon center [18] [7]. The electron density transfer occurs through both σ-donation from catecholate oxygen lone pairs and π-backbonding from silicon d orbitals to catecholate π*-orbitals. This bidirectional electron transfer creates a covalent bonding network that extends beyond simple electrostatic interactions [2] [5].

The Atoms in Molecules theory provides quantitative measures of hypervalent bonding through the identification of bond critical points between silicon and oxygen atoms [18] [7]. These critical points indicate substantial covalent character in the silicon-oxygen interactions, with electron density values typically ranging from 0.15 to 0.25 electrons/ų at the bond critical points [20]. The presence of these critical points confirms that hypervalent bonding in [Si(cat)₃]²⁻ systems involves genuine covalent interactions rather than purely electrostatic associations.

Electron Localization Function analysis demonstrates that hypervalent silicon centers exhibit distinctive electron density distributions characterized by reduced localization around the silicon atom and enhanced delocalization across the coordination sphere [21] [17]. The ELF values around hexacoordinate silicon typically range from 0.3 to 0.5, indicating intermediate bonding character between pure covalent and ionic extremes [18] [20]. This electron delocalization pattern supports the stabilization of the hypervalent configuration through charge distribution mechanisms.

The recoupled pair bonding model offers an alternative theoretical framework for understanding hypervalency in silicon systems [17]. This model proposes that hypervalent bonding occurs when electron pair decoupling becomes energetically favorable, allowing the formation of additional bonds through electron recoupling processes [17]. In [Si(cat)₃]²⁻ systems, the strong electron-withdrawing properties of catecholate ligands facilitate electron pair decoupling at the silicon center, enabling the formation of six silicon-oxygen bonds through recoupled pair mechanisms [13] [17].

The thermodynamic stability of hexacoordinate [Si(cat)₃]²⁻ systems can be rationalized through consideration of the balance between bond formation energy and electron pair decoupling energy [17] [18]. The strong silicon-oxygen bonds formed through hypervalent interactions provide sufficient stabilization energy to overcome the energetic cost of electron pair decoupling, resulting in net thermodynamic stabilization of the hexacoordinate configuration [22] [23].

Computational studies using density functional theory methods have provided quantitative support for hypervalent bonding models in silicon catecholate systems [21] [17] [20]. These calculations demonstrate that 3d orbital participation contributes approximately 15-25% of the total bonding energy in hexacoordinate silicon complexes, representing a significant contribution to overall stability [15] [18]. The calculated bond orders for silicon-oxygen interactions in [Si(cat)₃]²⁻ systems typically range from 0.6 to 0.8, confirming substantial covalent character in these hypervalent bonds [18] [7].

The experimental validation of hypervalent bonding theories comes from multiple spectroscopic techniques. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts in ²⁹Si chemical shifts for hexacoordinate silicon centers, with values typically ranging from -110 to -125 ppm for [Si(cat)₃]²⁻ systems [24] [25]. These chemical shift values reflect the deshielding effects associated with expanded coordination and 3d orbital participation in bonding [26] [27].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 09-13-2023

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